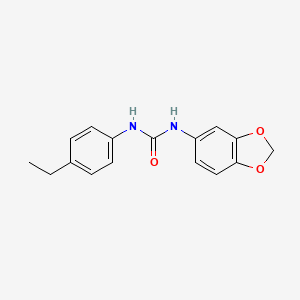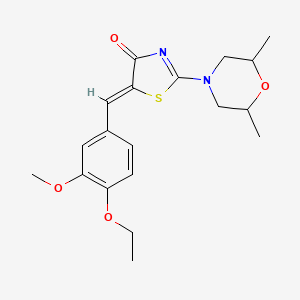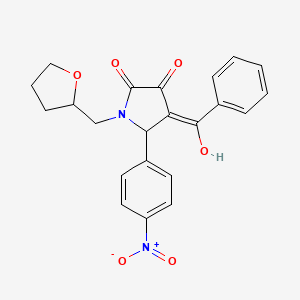![molecular formula C18H31N3O B5369300 N-1-adamantyl-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5369300.png)
N-1-adamantyl-N'-[2-(1-piperidinyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-adamantyl-N'-[2-(1-piperidinyl)ethyl]urea, also known as APU, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. APU belongs to the class of adamantyl-substituted ureas and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of N-1-adamantyl-N'-[2-(1-piperidinyl)ethyl]urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclin-dependent kinases, which are important regulators of the cell cycle. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In addition, this compound has been shown to modulate the activity of various neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, which is a programmed cell death process. This compound has also been shown to block the cell cycle, which can prevent the proliferation of cancer cells. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and inflammation, which are important factors in the progression of these diseases. In addition, this compound has been shown to modulate the immune response, which can prevent autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-1-adamantyl-N'-[2-(1-piperidinyl)ethyl]urea has several advantages for lab experiments, including its stability and solubility in various solvents. This compound is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, this compound has some limitations, including its low water solubility and potential toxicity at high concentrations. Therefore, researchers should use caution when handling this compound and should conduct toxicity studies before using it in vivo.
Orientations Futures
There are several future directions for research on N-1-adamantyl-N'-[2-(1-piperidinyl)ethyl]urea. In cancer research, this compound could be studied in combination with other anticancer agents to improve its efficacy. In neurology, this compound could be studied in animal models of neurodegenerative disorders to further understand its potential therapeutic effects. In immunology, this compound could be studied for its potential as an immunomodulatory agent in autoimmune diseases. Furthermore, the synthesis of new analogs of this compound could be explored to improve its pharmacological properties and reduce its toxicity.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized through various methods and has been studied for its potential as a therapeutic agent in cancer research, neurology, and immunology. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has several advantages for lab experiments, including its stability and ease of synthesis, but it also has some limitations, including its low water solubility and potential toxicity at high concentrations. There are several future directions for research on this compound, including its use in combination with other anticancer agents, its study in animal models of neurodegenerative disorders, and the synthesis of new analogs to improve its pharmacological properties.
Méthodes De Synthèse
N-1-adamantyl-N'-[2-(1-piperidinyl)ethyl]urea has been synthesized through various methods, including reaction of adamantyl isocyanate with 1-(2-aminoethyl)piperidine, and reaction of 1-(2-aminoethyl)piperidine with adamantyl isocyanate in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
N-1-adamantyl-N'-[2-(1-piperidinyl)ethyl]urea has been studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. In neurology, this compound has been studied for its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In immunology, this compound has been studied for its potential as an immunomodulatory agent, which can regulate the immune response and prevent autoimmune diseases.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-(2-piperidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O/c22-17(19-4-7-21-5-2-1-3-6-21)20-18-11-14-8-15(12-18)10-16(9-14)13-18/h14-16H,1-13H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQRTFGNBDVMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-N'-(2-furylmethyl)urea](/img/structure/B5369221.png)
![1'-(isoquinolin-1-ylcarbonyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5369228.png)
![4-(4-fluoropiperidin-1-yl)-7-(3-methylbut-2-enoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5369239.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5369247.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(2-methylpyrrolidin-1-yl)nicotinamide](/img/structure/B5369264.png)
![1-[3-(2-methoxyphenyl)acryloyl]-3-phenylpyrrolidine](/img/structure/B5369269.png)
![2-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5369279.png)
![N-methyl-N-[(5-{[3-(2-methylpiperidin-1-yl)azetidin-1-yl]methyl}-2-furyl)methyl]methanesulfonamide](/img/structure/B5369284.png)
![2-[(5-chloro-2-ethoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5369285.png)


![2-methoxy-2-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)propanamide](/img/structure/B5369296.png)

